molecular formula C9H8BrNO B3037918 2-(2-Bromo-4-methoxyphenyl)acetonitrile CAS No. 66916-98-1

2-(2-Bromo-4-methoxyphenyl)acetonitrile

Cat. No. B3037918
CAS RN: 66916-98-1
M. Wt: 226.07 g/mol
InChI Key: HGIMMKGDPPDRTN-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methoxyphenyl)acetonitrile is a chemical compound with the CAS Number: 66916-98-1 . It has a molecular weight of 226.07 and its molecular formula is C9H8BrNO . It is a solid substance and is typically stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical form of this compound is solid . It is stored at a temperature between 2-8°C . Unfortunately, the sources do not provide information on its density, boiling point, melting point, or flash point .

Scientific Research Applications

  • Aryl Enol Radical Cations : Schepp (2004) investigated the generation of aryl enol radical cations, specifically noting the reactivity and stability of these cations in solution. The study found that the enol radical cation of 4-methoxyphenylacetone is relatively long-lived and sensitive to the presence of oxygen and chloride, providing insights into radical cation chemistry (Schepp, 2004).

  • Photolysis Studies : Johnen et al. (1992) examined the photolysis of 1-bromo-2,2-bis(p-methoxyphenyl)ethene, revealing the formation of vinyl cations and their subsequent reactions. This study contributes to understanding the photodecomposition processes of related compounds (Johnen et al., 1992).

  • Sonochemistry Research : Tuulmets et al. (2014) explored the effects of sonication on non-radical reactions, specifically examining the hydrolysis of 4-methoxyphenyl dichloroacetate. This research provides insights into the influence of ultrasound on chemical reactions, potentially relevant to the manipulation of compounds like 2-(2-Bromo-4-methoxyphenyl)acetonitrile (Tuulmets et al., 2014).

  • Preparation of Indolenines : Huber et al. (2019) described a method for accessing indolenines through aromatic substitution, using derivatives of 2-(2-Methoxyphenyl)acetonitrile. This study highlights a novel approach for synthesizing structurally complex compounds, which can be applied to related chemical frameworks (Huber et al., 2019).

  • Electron Transfer Chemistry : Chen et al. (1997) investigated the electron transfer chemistry of bromopsoralens and bromocoumarins, which are structurally related to this compound. This study provides a deeper understanding of the radical anion formation and C−Br bond cleavage in similar compounds (Chen et al., 1997).

  • Kinetic Sonication Effects in Solutions : Piiskop et al. (2013) focused on the kinetic effects of sonication in aqueous acetonitrile solutions. Their research offers insights into how ultrasonic irradiation influences reaction rates and could be applicable to compounds like this compound (Piiskop et al., 2013).

Safety and Hazards

The safety data sheet for 2-(2-Bromo-4-methoxyphenyl)acetonitrile indicates that it has several hazard statements: H302-H312-H332 . This means it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . The precautionary statements include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Biochemical Analysis

Biochemical Properties

2-(2-Bromo-4-methoxyphenyl)acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s interaction with these enzymes can lead to altered metabolic pathways and affect the bioavailability of other compounds. Additionally, this compound can bind to specific proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as organ toxicity and behavioral changes. Threshold effects have also been noted, where a specific dosage range results in significant biological responses. It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that are more easily excreted. These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. It can also bind to specific transporters and binding proteins, influencing its localization and accumulation within different cellular compartments. These interactions can affect the compound’s efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

2-(2-bromo-4-methoxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIMMKGDPPDRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801289116
Record name 2-Bromo-4-methoxybenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66916-98-1
Record name 2-Bromo-4-methoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66916-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-methoxybenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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